molecular formula C11H13N3O B6331750 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine CAS No. 1240565-77-8

1-(2-Phenoxyethyl)-1H-pyrazol-4-amine

Cat. No.: B6331750
CAS No.: 1240565-77-8
M. Wt: 203.24 g/mol
InChI Key: CBKBUFWPBMRBBI-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a phenoxyethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine typically involves the reaction of 2-phenoxyethylamine with a suitable pyrazole derivative. One common method includes the nucleophilic substitution of a halogenated pyrazole with 2-phenoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetaldehyde or phenoxyacetic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Phenoxyacetaldehyde, phenoxyacetic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Phenoxyethyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

    2-Phenoxyethanol: Known for its use as a preservative and solvent, it shares the phenoxyethyl group but lacks the pyrazole ring.

    1-Phenoxy-2-propanol: Another compound with a phenoxy group, used in various industrial applications.

Uniqueness: 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine is unique due to the combination of the phenoxyethyl group and the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-phenoxyethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-10-8-13-14(9-10)6-7-15-11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKBUFWPBMRBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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